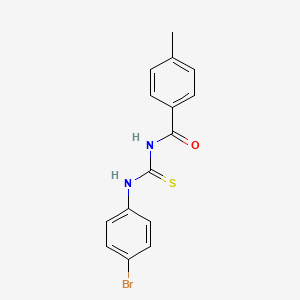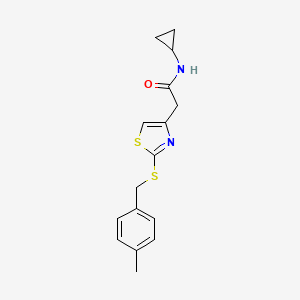
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C13H17NOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
Novel Synthesis and Antitumor Evaluation
Researchers have developed various heterocyclic compounds derived from similar chemical precursors, which have shown significant antitumor activities. The synthesis processes often involve one-pot reactions under mild conditions, leading to a diversity of products. These compounds have been evaluated against different human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), revealing high inhibitory effects. The simplicity of these synthetic procedures and the diversity of the reactive sites in the produced systems suggest a valuable role for further biological investigations (Shams et al., 2010).
Anticancer Agents
Another study focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives, exploring their anticancer activity. These compounds demonstrated promising antitumor activities against A549 human lung adenocarcinoma cells. Notably, specific derivatives showed high selectivity, with significant apoptosis percentage among tested cells. Such findings highlight the potential of these compounds as anticancer agents, presenting new opportunities for therapeutic applications (Evren et al., 2019).
Antimicrobial Evaluation
The antimicrobial properties of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety were investigated. These studies aimed to synthesize compounds with potential as antimicrobial agents. The synthesized compounds showed promising results against various bacterial and fungal strains, indicating their effectiveness as antimicrobial agents (Darwish et al., 2014).
Spectroscopic and Quantum Mechanical Studies
Research into the spectroscopic, quantum mechanical studies, and ligand protein interactions of bioactive benzothiazolinone acetamide analogs has provided insights into their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies have shown good light harvesting efficiency and free energy of electron injection, suggesting their application in photovoltaic cells. Additionally, the non-linear optical activity of these compounds has been explored, offering potential in various optical applications (Mary et al., 2020).
Synthesis of Thiopyrimidine and Thiazolopyrimidines
The synthesis of thiopyrimidine and thiazolopyrimidines from specific starting materials and their antimicrobial activities have been reported. These compounds have been tested as antimicrobial agents, with some showing significant activity. This research expands the chemical diversity of antimicrobial agents and provides a foundation for further study and development in this area (Hawas et al., 2012).
将来の方向性
Thiazoles, including “N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide”, have a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antimicrobial and anticancer activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity , could potentially be influenced by environmental factors.
特性
IUPAC Name |
N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNUGYXBDXYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
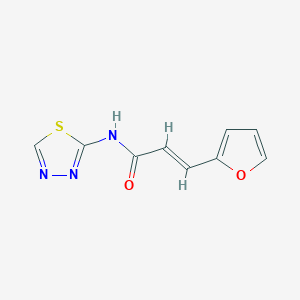

![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)
![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide](/img/structure/B2921722.png)
![3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B2921723.png)
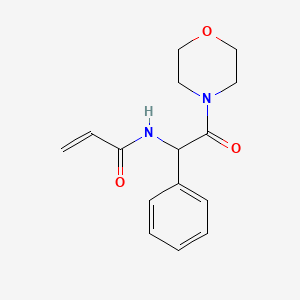

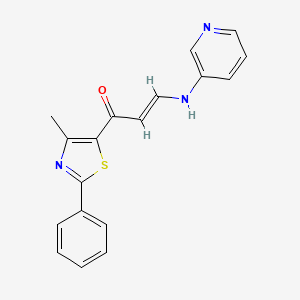
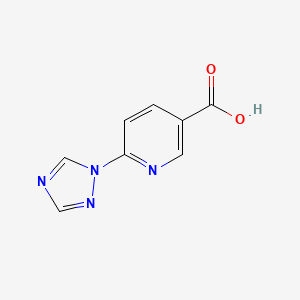
![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2921731.png)
![2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2921735.png)
![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)
